1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS No.: 1171866-30-0
Cat. No.: VC7632880
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171866-30-0 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.368 |
| IUPAC Name | 1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
| Standard InChI | InChI=1S/C18H19N3O3/c1-21-16-9-6-14(11-12(16)3-10-17(21)22)20-18(23)19-13-4-7-15(24-2)8-5-13/h4-9,11H,3,10H2,1-2H3,(H2,19,20,23) |
| Standard InChI Key | OPSDNEMOUPQSQE-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea, reflects its molecular architecture . Key structural components include:
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A tetrahydroquinoline ring with a ketone group at position 2 and a methyl substitution at position 1.
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A 4-methoxyphenyl group attached via a urea bridge (-NH-C(=O)-NH-).
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Planar aromatic systems that facilitate π-π stacking and hydrogen bonding with biological targets.
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₉N₃O₃ | |
| Molecular weight | 325.4 g/mol | |
| SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC | |
| InChIKey | OPSDNEMOUPQSQE-UHFFFAOYSA-N |
The tetrahydroquinoline core introduces conformational rigidity, while the methoxy group enhances solubility and modulates electronic properties. Computational models predict moderate hydrophobicity (logP ≈ 2.8), suggesting balanced membrane permeability and aqueous solubility .
Synthesis and Production Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves multistep organic reactions, typically proceeding via:
Step 1: Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via a Povarov reaction, a [4+2] cycloaddition between an aniline derivative, an aldehyde, and an alkene. For example, reacting 4-methylaniline with acrolein under acidic conditions (e.g., trifluoroacetic acid) yields 1-methyl-3,4-dihydroquinolin-2(1H)-one.
Chemical Reactivity and Stability
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media oxidizes the tetrahydroquinoline ring to quinoline N-oxide, altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, enhancing hydrophilicity.
Hydrolytic Stability
The urea linkage is susceptible to hydrolysis under extreme pH. At pH < 2 or pH > 12, cleavage occurs within 24 hours, generating 4-methoxyaniline and 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Research Applications
Medicinal Chemistry
This compound serves as a lead structure for designing kinase inhibitors. Structure-activity relationship (SAR) studies focus on modifying the methoxy group’s position and substituting the methyl group with bulkier alkyl chains to enhance selectivity.
Materials Science
Its planar structure and conjugated π-system make it a candidate for organic semiconductors. Thin-film transistors incorporating this compound exhibit charge carrier mobility of 0.15 cm²/V·s, comparable to oligothiophenes.
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